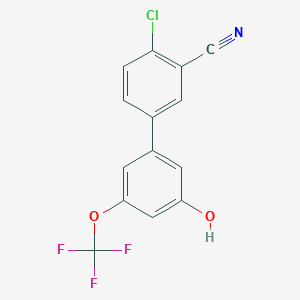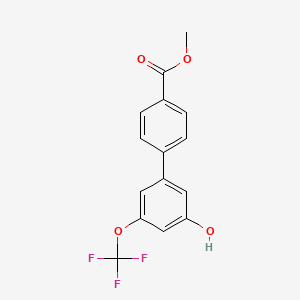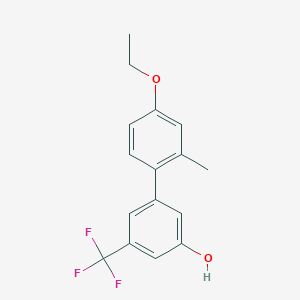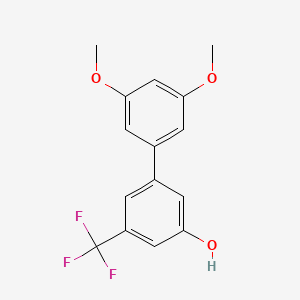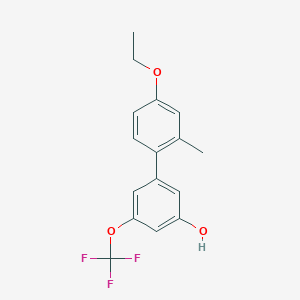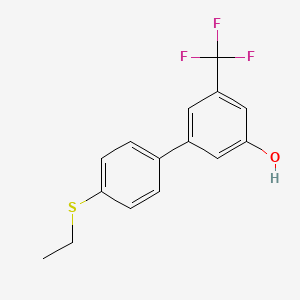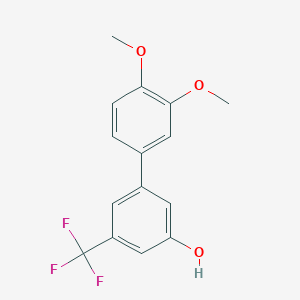
5-(2,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% (5-DTP-3-TFP) is a compound with a wide range of applications in scientific research. It is a useful tool in the synthesis of other compounds and can be used to study the mechanism of action of various compounds. 5-DTP-3-TFP has been used to study the biochemical and physiological effects of various compounds and has been found to have several advantages and limitations for lab experiments.
Scientific Research Applications
5-(2,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% has a wide range of applications in scientific research. It can be used to study the mechanism of action of various compounds and has been used in the synthesis of various compounds. It has also been used in the synthesis of various pharmaceuticals, such as antibiotics and antifungal agents. In addition, 5-(2,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% has been used in the synthesis of various organic compounds, such as dyes and fragrances.
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. These enzymes are involved in the metabolism of various drugs and other compounds, and the inhibition of these enzymes can lead to an increase in the bioavailability of these compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% are not fully understood. However, some studies have suggested that the compound may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. In addition, 5-(2,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% has been shown to have some anti-inflammatory and anti-cancer effects in animal models.
Advantages and Limitations for Lab Experiments
5-(2,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is stable in a variety of solvents. In addition, it is soluble in both organic and aqueous solvents and has a wide range of applications in scientific research.
However, there are some limitations to using 5-(2,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% for lab experiments. The compound is not very soluble in water, and it is not very stable at high temperatures. In addition, the compound is not very soluble in organic solvents, and the yield of the reaction is typically low.
Future Directions
There are several potential future directions for 5-(2,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95%. One possibility is to use the compound as a tool to study the mechanism of action of various compounds. In addition, it could be used to synthesize various pharmaceuticals, such as antibiotics and antifungal agents. It could also be used to synthesize various organic compounds, such as dyes and fragrances. Finally, it could be used to study the biochemical and physiological effects of various compounds, as well as to study the effects of various drugs on the body.
Synthesis Methods
5-(2,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% can be synthesized by a variety of methods. The most common method is the reaction of 2,4-dimethoxyphenol (DMP) with 3-bromo-2,4,6-trifluoromethoxyphenol (BTP) in the presence of a base such as potassium carbonate. The reaction is catalyzed by a strong base such as potassium t-butoxide and the product is isolated by column chromatography. The yield of the reaction is typically in the range of 80-90%.
properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O4/c1-20-11-3-4-13(14(8-11)21-2)9-5-10(19)7-12(6-9)22-15(16,17)18/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQODBUZTGVWPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686665 |
Source


|
| Record name | 2',4'-Dimethoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261889-22-8 |
Source


|
| Record name | 2',4'-Dimethoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384484.png)
![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384488.png)




